![molecular formula C8H8O3S2 B136396 (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide CAS No. 148719-91-9](/img/structure/B136396.png)

(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

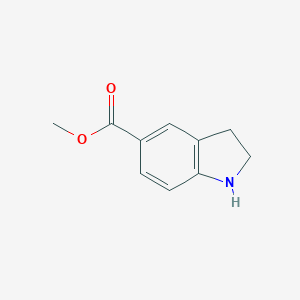

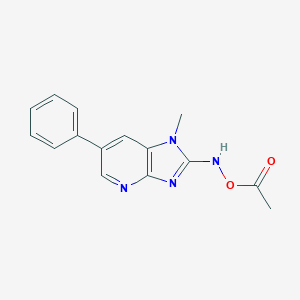

“(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide” is a chemical compound with the CAS Number: 148719-91-9 . It has a molecular weight of 217.29 . The IUPAC name for this compound is (S)-6-methyl-5,6-dihydro-1lambda3-thieno [2,3-b]thiopyran-4 (1H)-one 7,7-dioxide .

Synthesis Analysis

The synthesis of this compound involves a process for preparing 5,6-dihydro-4-hydroxy- (S)-6-methyl-thieno [ 2,3-b]thiopyran-7,7-dioxide . This process involves subjecting 5,6-dihydro-4-oxo- (S)-6-methyl-thieno [ 2,3-b]thiopyran-7,7-dioxide to the action of a microorganism to reduce the thienothiopyran derivative .Molecular Structure Analysis

The structure of (4S,6S)-methyl-5,6-dihydro-4H-thieno [2,3-b]thiopyran-4-ol-7,7-dioxide was confirmed by single-crystal X-ray analysis .Chemical Reactions Analysis

The reaction of crucial importance in the synthesis of this compound is a remarkably stereoselective solvolysis of the acetate ester in an acetone/phosphate buffer mixture as the solvent system .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 217.29 .Wissenschaftliche Forschungsanwendungen

Enzymatic Kinetic Resolution

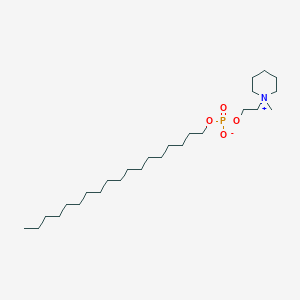

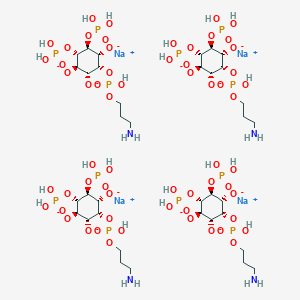

The compound has been explored in the enzymatic kinetic resolution of dorzolamide intermediates using Burkholderia cepacia lipase, demonstrating its utility in producing stereoisomers for pharmaceutical applications. This process involves the preparation of different stereoisomers starting from a racemic mixture and employing enzymatic acylation or alcoholysis for purification and epimerization to obtain the desired cis and trans enantiomers, highlighting its significance in stereoselective synthesis (Turcu, Rantapaju, & Kanerva, 2009).

Carbonic Anhydrase Inhibition

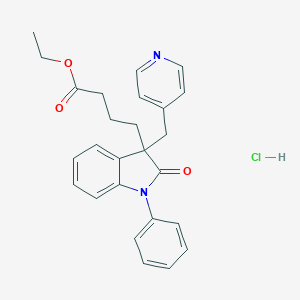

Dorzolamide hydrochloride, which includes the (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide structure, acts as a carbonic anhydrase inhibitor. This class of drugs is crucial for treating conditions like glaucoma by reducing intraocular pressure. The detailed molecular structure and hydrogen bonding mediated by Cl− anions contribute to its inhibitory effect, emphasizing its role in drug design and pharmacological activity (Ravikumar & Sridhar, 2007).

Synthetic Routes and Intermediate Preparation

The compound serves as a key intermediate in the synthesis of dorzolamide, a therapeutic agent for glaucoma. Various synthetic approaches have been developed to prepare this compound and its sulfonamide derivatives, underscoring its importance in the synthesis of medically relevant molecules. These methods involve cyclization, chlorosulfonylation, and amination steps to produce the desired sulfonamide structure, showcasing the versatility and significance of this compound in synthetic organic chemistry (Lei, 2007).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibitcarbonic anhydrase , an enzyme that plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide.

Mode of Action

It’s known that carbonic anhydrase inhibitors work by reducing the activity of the enzyme, which in turn decreases the production of bicarbonate ions and thus reduces intraocular pressure .

Biochemical Pathways

Given its potential role as a carbonic anhydrase inhibitor, it may impact thecarbon dioxide transport pathway and the regulation of intraocular pressure .

Pharmacokinetics

The storage temperature is suggested to be at room temperature , which may imply its stability under normal conditions.

Action Environment

It is suggested that the compound should be stored in a sealed container in a dry environment at room temperature , indicating that moisture and temperature could potentially affect its stability.

Eigenschaften

IUPAC Name |

(6S)-6-methyl-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S2/c1-5-4-7(9)6-2-3-12-8(6)13(5,10)11/h2-3,5H,4H2,1H3/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUUXMUPBQBKHA-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(S1(=O)=O)SC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)C2=C(S1(=O)=O)SC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401335280 |

Source

|

| Record name | (6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401335280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide | |

CAS RN |

148719-91-9 |

Source

|

| Record name | (6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401335280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2S,5S,6R,7R,9S,10S,18R)-9-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl]methyl acetate](/img/structure/B136339.png)

![1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one](/img/structure/B136341.png)